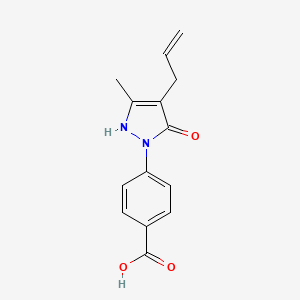

4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is further modified with a benzoic acid group and an allyl group, suggesting potential reactivity for further chemical modifications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones has been reported to proceed via a three-component condensation reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions catalyzed by sulfamic acid . This method could potentially be adapted for the synthesis of "4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, azo-benzoic acids have been studied using NMR, UV-VIS, and IR spectroscopy, revealing insights into acid-base dissociation and azo-hydrazone tautomerism in solution . Density functional theory (DFT) methods can be employed to optimize molecular structures and geometries, providing a theoretical understanding of the compound's structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. Electrophilic cyclization reactions have been observed in N-allyl-5-amino-1H-pyrazole-4-carboxamides, leading to the formation of various heterocyclic compounds . Additionally, intramolecular [3+2] cycloaddition reactions have been used to synthesize pyrazolo[5,1-c][1,4]benzoxazines, indicating that the allyl group in "4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid" could potentially participate in similar cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their functional groups. For instance, the presence of a hydroxy group can lead to the formation of intramolecular hydrogen bonds, as seen in the crystal structure of 2-hydroxy-5-(phenyldiazenyl)benzoic acid . The benzoic acid moiety can contribute to the acidity of the compound and its ability to form hydrogen bonds, which can affect solubility and reactivity . The allyl group can introduce additional reactivity through its propensity to participate in reactions such as allylic substitutions and polymerizations.

Aplicaciones Científicas De Investigación

Biotransformation Studies

- Metabolite Generation: In a study on the biotransformation of gallic acid, compounds structurally related to 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid were generated, demonstrating the potential of microbial cultures in mimicking mammalian metabolism. This suggests that similar microbial processes could be applied to study the metabolism of related compounds (Hsu et al., 2007).

Molecular Interactions and Biological Activity

- Drug Molecule Interaction Studies: A study on the modeling of molecular interactions of pyrazole-based drug candidates, including compounds related to 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, revealed insights into their activities and interactions, which could be valuable for developing new pharmaceuticals (Shubhangi et al., 2019).

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Research: Research on benzimidazole analogs structurally similar to the mentioned compound revealed their potential in antimicrobial and antitumor applications. These findings can guide the exploration of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid in similar medical applications (Chikkula & Sundararajan, 2017).

Cancer Inhibitory Activity

- Potential in Cancer Treatment: A study synthesizing derivatives of pyrazol-5(4H)-one, which is structurally related to the subject compound, showed promising anticancer activity. This indicates the potential for 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid in cancer treatment research (Jing et al., 2012).

Supramolecular Structures

- Structural Analysis: Research on hydrogen-bonded supramolecular structures involving pyrazole compounds suggests that 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid could play a role in the development of new materials with unique properties (Portilla et al., 2007).

Synthesis and Structure Determination

- Drug Crystal Structure Prediction: A study on the crystal structure determination of a large drug molecule using NMR powder crystallography could provide a method for determining the structure of 4-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid and similar compounds (Baias et al., 2013).

Propiedades

IUPAC Name |

4-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-4-12-9(2)15-16(13(12)17)11-7-5-10(6-8-11)14(18)19/h3,5-8,15H,1,4H2,2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOZCSMVWVLGBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)